molecular formula C23H17N5O5S B6489266 methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate CAS No. 1189887-09-9

methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate

Cat. No. B6489266
CAS RN: 1189887-09-9
M. Wt: 475.5 g/mol
InChI Key: QPQLEFWMPAMKFR-UHFFFAOYSA-N
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Description

The compound “methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a triazoloquinoxaline moiety, and an acetamido group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate”:

Antimicrobial Applications

Methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate has shown promising antimicrobial properties. The triazoloquinoxaline moiety is known for its ability to inhibit the growth of various bacterial and fungal strains. This compound can be particularly effective against multidrug-resistant pathogens, making it a valuable candidate for developing new antimicrobial agents .

Antiviral Applications

Research has indicated that triazoloquinoxaline derivatives possess significant antiviral activities. This compound can potentially inhibit viral replication by interfering with viral enzymes or proteins essential for the virus life cycle. It has been studied for its effectiveness against viruses such as HIV, hepatitis, and influenza .

Anticancer Applications

The compound’s structure allows it to interact with DNA and proteins within cancer cells, leading to apoptosis or cell cycle arrest. Studies have shown that triazoloquinoxaline derivatives can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. This makes it a potential candidate for anticancer drug development .

Anti-inflammatory Applications

Methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis .

Antioxidant Applications

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage caused by oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and neurodegenerative disorders .

Antihypertensive Applications

Methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate has shown potential in lowering blood pressure by acting on various pathways involved in blood pressure regulation. This includes inhibiting angiotensin-converting enzyme (ACE) and enhancing nitric oxide production.

Multipurpose [1,2,4]triazolo[4,3-b][1,2,4,5] tetrazine-based energetic materials A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials Design, Synthesis, and Structure–Activity Relationships of Novel 1 [1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and](https://link.springer.com/article/10.1007/s00044-011-9753-7) Molecules | Free Full-Text | Syntheses and Applications of 1,2,3

properties

IUPAC Name

methyl 3-[[2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O5S/c1-32-22(30)19-16(11-12-34-19)24-18(29)13-27-23(31)28-17-10-6-5-9-15(17)25-21(20(28)26-27)33-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQLEFWMPAMKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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